(4,6-Dicyanopyridin-2-YL)acetic acid
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Overview
Description
(4,6-Dicyanopyridin-2-YL)acetic acid is an organic compound that features a pyridine ring substituted with two cyano groups at the 4 and 6 positions and an acetic acid moiety at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dicyanopyridin-2-YL)acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using suitable cyano-containing reagents.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a Friedel-Crafts acylation reaction or other suitable acylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dicyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the cyano groups or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4,6-Dicyanopyridin-2-YL)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-Dicyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (4,6-Dimethylpyridin-2-YL)acetic acid
- (4,6-Dichloropyridin-2-YL)acetic acid
- (4,6-Diethoxypyridin-2-YL)acetic acid
Uniqueness
(4,6-Dicyanopyridin-2-YL)acetic acid is unique due to the presence of two cyano groups, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C9H5N3O2 |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-(4,6-dicyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-1-7(3-9(13)14)12-8(2-6)5-11/h1-2H,3H2,(H,13,14) |
InChI Key |
GFFUYEMIKJRHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C#N)C#N |
Origin of Product |
United States |
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